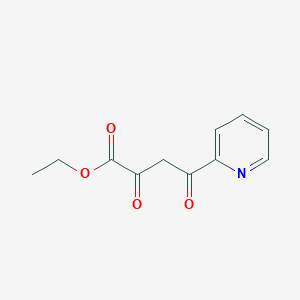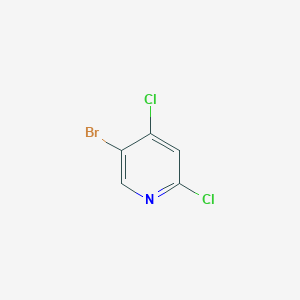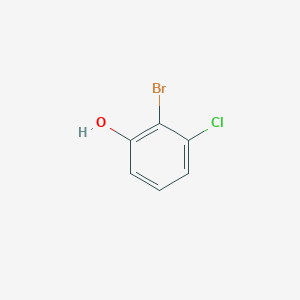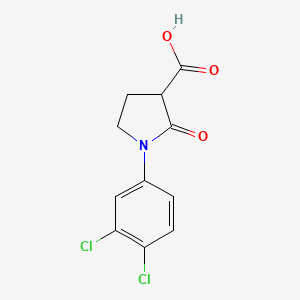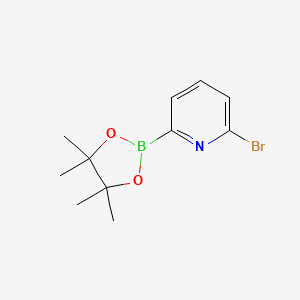
5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole
Vue d'ensemble
Description
The compound "5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole" is a derivative of tetrazole, a class of synthetic heterocycles that have found extensive applications in various fields such as organic chemistry, coordination chemistry, the photographic industry, explosives, and particularly in medicinal chemistry. Tetrazoles, especially 5-substituted ones, are known for their role as intermediates in the synthesis of other heterocycles and as activators in oligonucleotide synthesis. They are also recognized as non-classical bioisosteres of carboxylic acids in drug design due to their similar acidities but higher lipophilicities and metabolic resistance .
Synthesis Analysis
The synthesis of tetrazole derivatives often involves cyclization reactions, as seen in the formation of 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole. For instance, during the cyclization reaction of benzyl alcohol containing amides, unexpected chlorination can occur, yielding novel azoles with chloromethyl groups . Additionally, alkylation reactions with methyl chloromethyl ether under phase-transfer catalysis can lead to the formation of isomeric methoxymethyltetrazoles . The synthesis of 5-(chlorodinitromethyl)-2-methyl-2H-tetrazole, an analog of the compound of interest, demonstrates the reactivity of substituted 5-dinitromethyltetrazoles with diazo compounds, which can be influenced by the nature of the substituents .
Molecular Structure Analysis
The molecular structure of tetrazole derivatives is characterized by the presence of a tetrazole ring, which is essentially planar. The substituents attached to this ring can significantly influence the overall geometry and properties of the molecule. For example, X-ray crystallography has been used to ascertain the molecular structures of various tetrazole derivatives, revealing details such as the dihedral angles between the phenyl rings and the tetrazole ring, as well as the orientation of substituents .
Chemical Reactions Analysis
Tetrazole derivatives can undergo various chemical reactions, including functionalization and reactions with diazo compounds. The functionalization of 5-substituted tetrazoles is challenging due to the potential formation of isomeric disubstituted tetrazoles. However, reactions with high regioselectivity have been reported, which are of interest in the synthesis of more complex molecules . The reaction of 5-dinitromethyltetrazoles with diazoalkanes can yield a variety of products, depending on the substituents present on the tetrazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. Spectroscopic techniques such as FT-IR, NMR, and HRMS, along with computational methods like density functional theory (DFT), are employed to characterize these properties. The vibrational frequencies, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps are among the properties that can be determined experimentally and theoretically . These properties are not only important for understanding the fundamental aspects of the molecules but also for evaluating their potential applications, such as in nonlinear optics (NLO) materials .
Applications De Recherche Scientifique
Phase-Transfer Catalysis and Synthetic Applications
Alkylation of 5-aryl(hetaryl)tetrazoles, including 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole, with methyl chloromethyl ether under phase-transfer catalysis conditions results in the formation of isomeric methoxymethyltetrazoles. This reaction is relevant in the synthesis of various organic compounds, highlighting the role of these tetrazoles in organic synthesis and chemical transformations (Myznikov et al., 2004).
Role in Medicinal Chemistry
Tetrazoles, including 5-substituted ones, play a significant role in medicinal chemistry. These compounds are used as bioisosteres of carboxylic acids, possessing similar acidities but with increased lipophilicities and metabolic resistance. This property makes them valuable in drug design (Roh et al., 2012).
Crystallographic and Molecular Docking Studies
The structural characterization of various tetrazole derivatives, including those similar to 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole, has been achieved through X-ray crystallography. Such studies are crucial for understanding molecular interactions and docking studies for potential applications in pharmacology and material science (Al-Hourani et al., 2015).
Synthesis and Reactivity
The synthesis of tetrazole derivatives, including variations of 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole, and their reactions with other compounds such as diazoalkanes have been explored. These studies provide insights into the reactivity and potential applications of these compounds in various chemical reactions (Tyrkov & Abdel’rakhim, 2013).
Applications in High-Energy Materials
Tetrazole derivatives, including those structurally related to 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole, are studied for their potential as energetic materials. Their energetic performance, sensitivity to physical stimuli, and structural properties are of interest in the development of new materials for various high-energy applications (Fischer et al., 2013).
Advanced Synthetic Techniques
Research on 5-substituted tetrazoles, including 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole, involves advanced synthetic techniques such as superelectrophilic activation. This method has been used to achieve regioselective hydroarylation of tetrazoles, expanding the scope of chemical transformations available for these compounds (Lisakova et al., 2016).
Propriétés
IUPAC Name |
5-(chloromethyl)-2-methyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClN4/c1-8-6-3(2-4)5-7-8/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFXNNJIVZUYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480378 | |
| Record name | 5-chloromethyl-2-methyl-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole | |
CAS RN |
55408-14-5 | |
| Record name | 5-chloromethyl-2-methyl-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

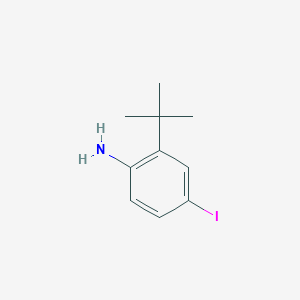
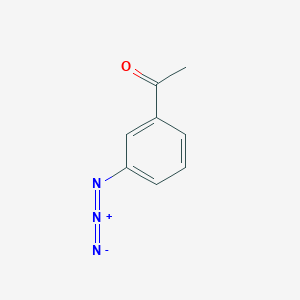
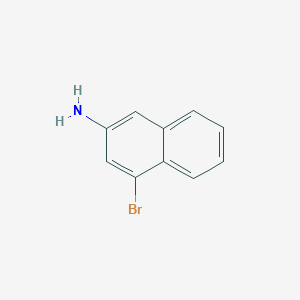


![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)
